5-Methyl-2-hexanol
Overview
Description
5-Methyl-2-hexanol: is an organic compound with the molecular formula C7H16O . It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain, which also has a methyl group attached to the fifth carbon. This compound is a colorless liquid with a mild, pleasant odor and is used in various industrial applications .
Mechanism of Action
Target of Action
5-Methyl-2-hexanol is a secondary alcohol . Alcohols are known to interact with a variety of molecular targets, including enzymes and membrane proteins
Mode of Action
The mode of action of alcohols generally involves interactions with hydrophobic pockets within proteins, leading to changes in protein conformation and function . As a secondary alcohol, this compound likely shares this general mode of action.
Biochemical Pathways
Alcohols can affect a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
Alcohols are generally well-absorbed and can distribute throughout the body due to their small size and polarity . They are typically metabolized by enzymes such as alcohol dehydrogenase and can be excreted in the urine .
Result of Action
Alcohols can have a variety of effects depending on their specific targets and concentrations . These effects can range from changes in enzyme activity to alterations in membrane fluidity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature and pressure can affect the compound’s relative permittivity, a measure of its ability to store electrical energy in an electric field
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-hexanol can be synthesized through several methods, including:
Hydration of 5-methyl-1-hexene: This involves the addition of water to 5-methyl-1-hexene in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Reduction of 5-methyl-2-hexanone: This method involves the reduction of 5-methyl-2-hexanone using reducing agents like sodium borohydride or lithium aluminum hydride to produce this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 5-methyl-2-hexanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-2-hexanol can be oxidized to form 5-methyl-2-hexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 5-methylhexane using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 5-Methyl-2-hexanone.
Reduction: 5-Methylhexane.
Substitution: 5-Methyl-2-chlorohexane, 5-Methyl-2-bromohexane.
Scientific Research Applications
Chemistry: 5-Methyl-2-hexanol is used as an internal standard in the rapid extraction of aroma compounds from grape brandies and aqueous-alcoholic wood extracts by ultrasound .
Biology and Medicine: While specific biological and medicinal applications of this compound are limited, its derivatives and related compounds are often studied for their potential biological activities and pharmacological properties .
Industry: In the industrial sector, this compound is used as a solvent due to its good solubility properties. It is also used in the formulation of coatings, cleaning agents, and solvent emulsifiers .
Comparison with Similar Compounds
2-Hexanol: Another secondary alcohol with a similar structure but without the methyl group on the fifth carbon.
5-Methyl-1-hexanol: A primary alcohol with the same molecular formula but with the hydroxyl group attached to the first carbon.
2-Methyl-5-hexanol: A structural isomer with the methyl group on the second carbon and the hydroxyl group on the fifth carbon.
Uniqueness: 5-Methyl-2-hexanol is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the methyl group on the fifth carbon and the hydroxyl group on the second carbon makes it different from other hexanol isomers, influencing its boiling point, solubility, and reactivity .
Properties
IUPAC Name |
5-methylhexan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVJGWXFXGJSIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870730 | |
Record name | 5-Methylhexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 5-Methyl-2-hexanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10874 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
627-59-8 | |
Record name | 5-Methyl-2-hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylhexan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylhexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylhexan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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